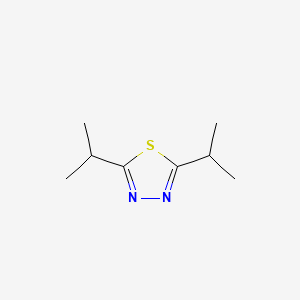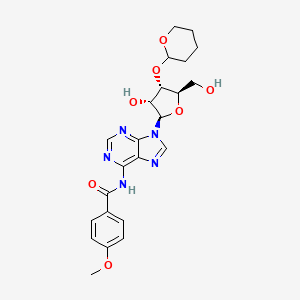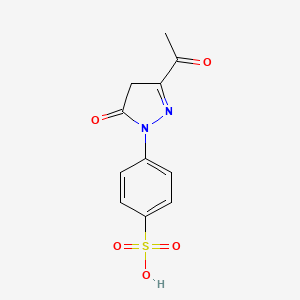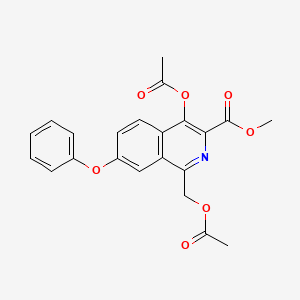
2,5-Diisopropyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diisopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine to a flask and heating it to 65°C. Bromothiadiazole is then added in a controlled manner, maintaining the temperature between 65-70°C. After the addition is complete, the mixture is heated to 75°C and maintained for 2 hours. The reaction is then cooled, and liquid caustic soda is added. The final product is obtained by adjusting the pH with hydrochloric acid, followed by filtration and washing .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with safety measures in place to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diisopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
2,5-Diisopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Diisopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. For instance, it has been shown to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, disrupting normal cellular processes .
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar chemical properties but without the isopropyl groups.
1,2,4-Thiadiazole: Another isomer with different substitution patterns and reactivity.
1,3,4-Oxadiazole: A related heterocycle with an oxygen atom instead of sulfur.
Uniqueness: 2,5-Diisopropyl-1,3,4-thiadiazole is unique due to the presence of isopropyl groups, which enhance its lipophilicity and reactivity. This makes it more suitable for certain applications, such as drug development and material science .
Properties
CAS No. |
40928-83-4 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |
InChI Key |
OSNBUGBUMPTDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)


![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)




![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

